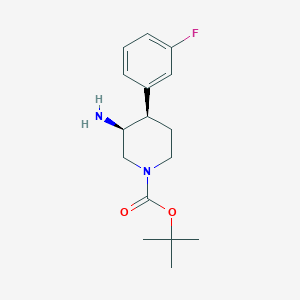![molecular formula C13H17BrO2 B2797143 2-[(3-Bromophenyl)methyl]-4-methylpentanoic acid CAS No. 756870-02-7](/img/structure/B2797143.png)
2-[(3-Bromophenyl)methyl]-4-methylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Bromophenyl)methyl]-4-methylpentanoic acid is a chemical compound with the molecular weight of 285.18 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17BrO2/c1-9(2)6-11(13(15)16)7-10-4-3-5-12(14)8-10/h3-5,8-9,11H,6-7H2,1-2H3,(H,15,16) . This indicates that the compound has a bromophenyl group attached to a methylpentanoic acid structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The melting point is 84-85 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Analytical Method Development
Elisa Gracia-Moreno and colleagues (2015) developed a method to analyze methylpentanoic acids, among others, in wine and alcoholic beverages using gas chromatography-mass spectrometry. This method, due to its high sensitivity and robustness, could potentially be adapted for analyzing compounds like 2-[(3-Bromophenyl)methyl]-4-methylpentanoic acid in complex mixtures, enhancing our understanding of flavor compounds and their precursors in food and beverage products Gracia-Moreno, Lopez, & Ferreira, 2015.
Synthesis and Chemical Reactions
R. Natekar and S. D. Samant (2010) explored the Friedel–Crafts reaction for synthesizing and studying the reactions of compounds structurally related to 2-methyl-4-phenylpentanedioic acid. This research provides insights into synthetic strategies that could be applicable for compounds like this compound, potentially offering pathways for generating novel pharmaceuticals or materials Natekar & Samant, 2010.
Bromophenol Derivatives and Biological Activity
Research by Jielu Zhao et al. (2004) on bromophenol derivatives from the red alga Rhodomela confervoides uncovered several compounds with structures incorporating bromophenyl groups, similar to the bromophenyl component of this compound. Although these compounds showed limited activity against cancer cell lines and microorganisms, this research highlights the ongoing interest in bromophenol derivatives for potential biomedical applications Zhao et al., 2004.
Material Science and Polymer Chemistry
In material science, compounds with functionalities similar to this compound have been used as precursors or modifiers in polymer chemistry, showcasing the compound's potential in the development of new materials with specific properties Sane et al., 2013.
Environmental Chemistry
The study of decomposition mechanisms of bromophenol compounds in environmental chemistry, as researched by M. Uchida et al. (2003), can provide insights into the fate and breakdown of brominated organic compounds, including those similar to this compound, in natural water systems Uchida, Furusawa, & Okuwaki, 2003.
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various enzymes and receptors in the body
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets through various mechanisms, such as binding to active sites, inhibiting enzyme activity, or modulating receptor function
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, including those involved in inflammation, pain perception, and cellular metabolism
Pharmacokinetics
Similar compounds have been found to be readily absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys
Result of Action
Similar compounds have been found to exert various effects at the molecular and cellular levels, such as modulating enzyme activity, altering receptor function, and influencing gene expression
Action Environment
The action of 2-[(3-Bromophenyl)methyl]-4-methylpentanoic acid can be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds These factors can affect the compound’s stability, efficacy, and the nature of its interaction with its targets
Eigenschaften
IUPAC Name |
2-[(3-bromophenyl)methyl]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO2/c1-9(2)6-11(13(15)16)7-10-4-3-5-12(14)8-10/h3-5,8-9,11H,6-7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEGDFSRLXAEGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC1=CC(=CC=C1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

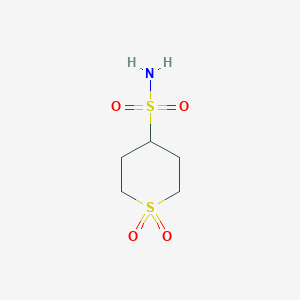
![2-[3-Oxo-3-(4-phenylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one](/img/no-structure.png)
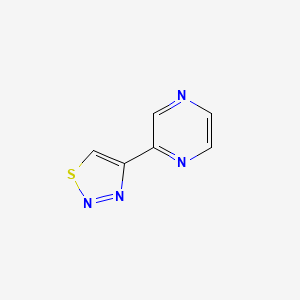
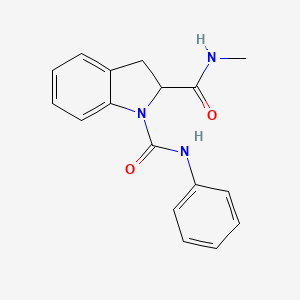


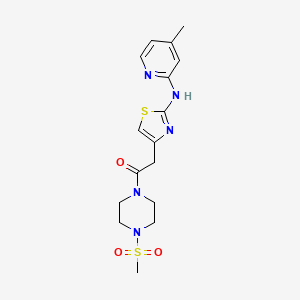
![1-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol](/img/structure/B2797074.png)
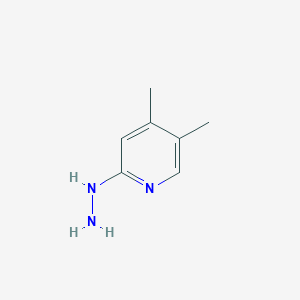
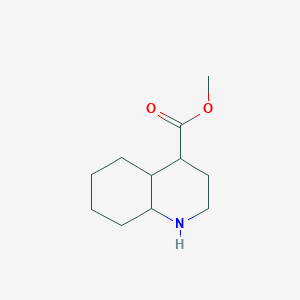
![Ethyl 2-((2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)amino)-2-oxoacetate](/img/structure/B2797081.png)
